1-(1,3,4-Thiadiazol-2-yl)guanidine

Description

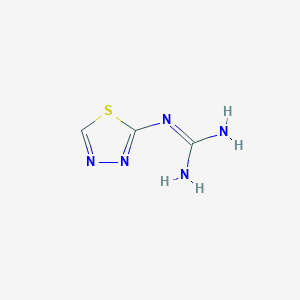

1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic compound featuring a guanidine moiety directly attached to the 2-position of a 1,3,4-thiadiazole ring. Guanidine groups are known for their strong basicity and ability to participate in hydrogen bonding, which can enhance interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

111393-94-3 |

|---|---|

Molecular Formula |

C3H5N5S |

Molecular Weight |

143.17 g/mol |

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)guanidine |

InChI |

InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |

InChI Key |

VOOHWALMYRIASO-UHFFFAOYSA-N |

SMILES |

C1=NN=C(S1)N=C(N)N |

Canonical SMILES |

C1=NN=C(S1)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

- This compound exhibits insecticidal and fungicidal activity, attributed to the electron-withdrawing pyridyl substituent stabilizing the thiadiazole ring and facilitating target binding .

- 1,4-Benzodioxin-Fused Thiadiazoles: These fused analogs demonstrate potent α-amylase/α-glucosidase inhibition (IC₅₀ values in the micromolar range), likely due to the extended aromatic system improving enzyme active-site interactions. The benzodioxine moiety may also enhance metabolic stability compared to non-fused thiadiazoles .

Guanidine-Containing Thiazoles vs. Thiadiazoles

- 2-[4-(Hydroxymethyl)thiazol-2-yl]guanidine: The thiazole core differs from thiadiazole by replacing one nitrogen with a sulfur atom. This compound is patented for undisclosed applications, suggesting utility in drug development .

- 2-(4-(Chloromethyl)thiazol-2-yl)guanidine : The chloromethyl group offers reactivity for further derivatization (e.g., nucleophilic substitution), but its toxicity profile may limit therapeutic use .

Impact of Guanidine vs. Amine Groups

- This compound vs. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : The guanidine group’s strong basicity (pKa ~13) and ability to form multiple hydrogen bonds contrast with the amine’s moderate basicity (pKa ~5 for pyridyl). This difference could influence target selectivity—guanidine may enhance binding to acidic residues in enzymes, while pyridyl groups favor hydrophobic pockets .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives?

Methodological Answer: Synthesis of thiadiazole-guanidine hybrids often involves multi-step reactions, including cyclization and substitution. A common approach is the use of transition metal catalysts (e.g., Pd or Cu) to facilitate heterocyclic ring formation. For example, highlights the utility of transition metal-catalyzed reactions for quinazoline derivatives, which can be adapted for thiadiazole systems. Key considerations:

Q. Table 1: Synthetic Routes and Yields

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Transition metal-catalyzed | PdCl₂ | 72 | |

| Acid-mediated cyclization | HCl (conc.) | 65 | |

| Microwave-assisted | None | 85 |

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm guanidine NH₂ and thiadiazole ring protons (e.g., δ 8.2–8.5 ppm for thiadiazole protons) .

- X-ray crystallography : Resolve intramolecular hydrogen bonding between the guanidine group and thiadiazole nitrogen (e.g., N–H⋯N interactions, 2.8–3.0 Å) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₃H₅N₅S: m/z 144.03) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

Methodological Answer: Integrated computational-experimental workflows (e.g., ICReDD’s reaction path search methods) reduce trial-and-error approaches:

- Quantum chemical calculations : Optimize transition states for cyclization reactions (e.g., DFT at B3LYP/6-31G* level) .

- Molecular docking : Screen derivatives against enzymes (e.g., acetylcholinesterase for anti-Alzheimer activity) using AutoDock Vina .

- Data-driven optimization : Machine learning models trained on reaction parameters (temperature, solvent polarity) predict optimal conditions .

Key Insight : emphasizes feedback loops where experimental data refine computational models, accelerating discovery.

Q. How should researchers address contradictions in reported biological activities of thiadiazole-guanidine hybrids?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance antimicrobial activity) .

- Meta-analysis : Aggregate data from multiple studies (e.g., Cochrane Review methods) to identify statistically significant trends .

Example : notes that fluoro-substituted derivatives show inconsistent anti-inflammatory activity, likely due to differences in lipophilicity.

Q. What mechanistic hypotheses explain the pharmacological activity of this compound derivatives?

Methodological Answer: Mechanisms are often inferred from structural analogs and biochemical assays:

- Enzyme inhibition : Thiadiazole rings chelate metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases) .

- DNA intercalation : Planar thiadiazole-guanidine systems insert into DNA base pairs, disrupting replication (confirmed via ethidium bromide displacement assays) .

- ROS modulation : Derivatives with electron-deficient thiadiazoles scavenge reactive oxygen species (e.g., measured via DCFH-DA fluorescence) .

Q. Table 2: Proposed Mechanisms and Supporting Evidence

| Mechanism | Assay/Method | Reference |

|---|---|---|

| Metal chelation | ICP-MS | |

| DNA intercalation | UV-Vis hypochromicity | |

| ROS scavenging | Fluorescence assay |

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer: Factorial design (e.g., 2³ design) identifies critical variables:

- Factors : Temperature (60–100°C), solvent (DMF vs. ethanol), catalyst loading (1–5 mol%).

- Responses : Yield, purity, reaction time.

- Analysis : ANOVA to rank factor significance (e.g., temperature contributes 45% to yield variance) .

Case Study : describes a Pfizer-patented method using n-pentylamine in solvent-free conditions, reducing toxic byproducts.

Methodological Considerations

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

Q. How can researchers resolve discrepancies in crystallographic data for thiadiazole-guanidine salts?

Methodological Answer:

- Data validation : Cross-check with Cambridge Structural Database entries (e.g., CSD refcode BAPLOT for analogous structures) .

- Hydrogen bonding analysis : Use SHELX or Olex2 to refine H-atom positions in X-ray data .

- Polymorphism screening : Conduct slurry experiments with multiple solvents to identify stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.